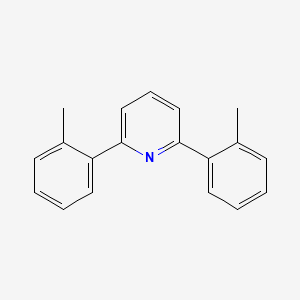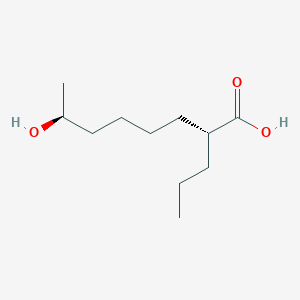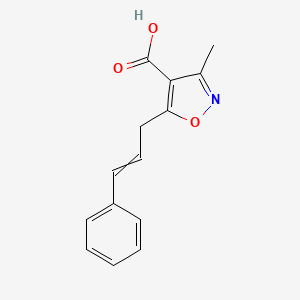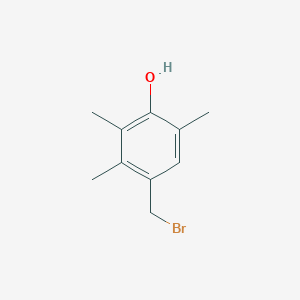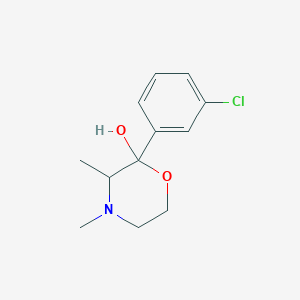
1-Phenyldec-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyldec-3-en-1-one is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a dec-3-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyldec-3-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with 1-decanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyldec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of benzoic acid and decanoic acid.
Reduction: Formation of 1-phenyldec-3-en-1-ol.
Substitution: Formation of brominated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Phenyldec-3-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties
Wirkmechanismus
The mechanism of action of 1-Phenyldec-3-en-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but its effects are believed to be mediated through its aromatic and electrophilic properties .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,3-octadecanedione: Similar in structure but with a longer carbon chain.
1-Phenyl-2-propanone: A shorter chain analog with different reactivity.
Uniqueness: 1-Phenyldec-3-en-1-one is unique due to its specific carbon chain length and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer chain analogs, making it valuable in specific synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
651726-58-8 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1-phenyldec-3-en-1-one |
InChI |
InChI=1S/C16H22O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h7-13H,2-6,14H2,1H3 |
InChI-Schlüssel |
JVQDLTSIHCDURM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


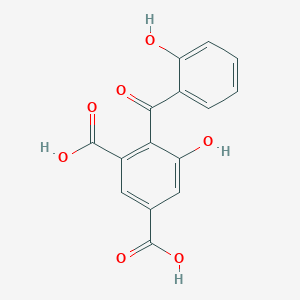
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
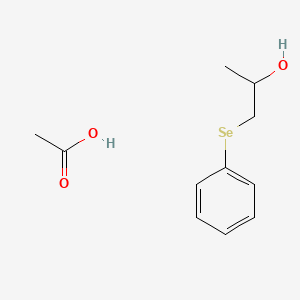
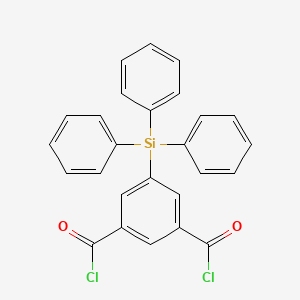

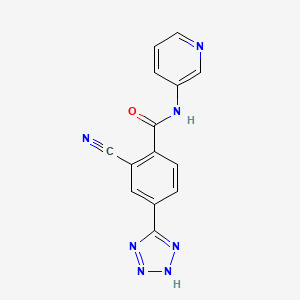
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)
![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
